molecular formula C12H16N2O4 B027225 4-[2-(2-Nitrophenoxy)ethyl]morpholine CAS No. 105337-21-1

4-[2-(2-Nitrophenoxy)ethyl]morpholine

Cat. No. B027225
M. Wt: 252.27 g/mol
InChI Key: JWHLEBUFMSMLLB-UHFFFAOYSA-N
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Patent
US07517367B2

Procedure details

As in Example 1 of WO 00/59883, 14.11 g (100 mmol) of 2-fluoronitrobenzene, 14.45 g (100 mmol) of morpholinoethanol, 35.8 g (100 mmol) of cesium carbonate and 100 mL of dimethylformamide were allowed to agitate at room temperature for 7 days. The mixture was then filtered, the dimethylformamide was removed in a rotary evaporator, and the residue was distilled in a bulb tube still at 4 mbar and a furnace temperature of 160 to 170° C.
Quantity
14.11 g
Type
reactant
Reaction Step One
Quantity
14.45 g
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[O:11]1[CH2:16][CH2:15][N:14]([CH:17](O)[CH3:18])[CH2:13][CH2:12]1.C(=O)([O-])[O-:21].[Cs+].[Cs+]>CN(C)C=O>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:21][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][O:11][CH2:12][CH2:13]1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
14.11 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
14.45 g
Type
reactant
Smiles
O1CCN(CC1)C(C)O
Step Three
Name
Quantity
35.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to agitate at room temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the dimethylformamide was removed in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in a bulb tube still at 4 mbar
CUSTOM
Type
CUSTOM
Details
a furnace temperature of 160 to 170° C.

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
Smiles
[N+](=O)([O-])C1=C(OCCN2CCOCC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.